molecular formula C14H14F2N2O2 B10909486 Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10909486
M. Wt: 280.27 g/mol
InChI Key: AHIKBEXECGVWDO-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and the attachment of the methylbenzyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride, 3-methyl-: A compound with a similar methylbenzyl group but different functional groups.

    Benzene, (methoxymethyl)-: Contains a methoxymethyl group instead of a difluoromethyl group.

Uniqueness

Methyl 3-(difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H14F2N2O2

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H14F2N2O2/c1-9-4-3-5-10(6-9)7-18-8-11(14(19)20-2)12(17-18)13(15)16/h3-6,8,13H,7H2,1-2H3

InChI Key

AHIKBEXECGVWDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)F)C(=O)OC

Origin of Product

United States

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